N-[2-(4-Chloro-phenyl)-ethyl]-guanidine
Description
N-[2-(4-Chloro-phenyl)-ethyl]-guanidine is a guanidine derivative characterized by a 4-chlorophenyl ethyl substituent. Guanidines are known for their diverse pharmacological activities, including receptor antagonism, enzyme inhibition, and antimicrobial effects.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-3-1-7(2-4-8)5-6-13-9(11)12/h1-4H,5-6H2,(H4,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOKLFDSWKGLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400805 | |
| Record name | N''-[2-(4-Chlorophenyl)ethyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46234-79-1 | |
| Record name | N''-[2-(4-Chlorophenyl)ethyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Cyanoguanidines
CHS 828 (N-(6-(4-chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridyl guanidine)
- Structural Differences: Contains a cyanoguanidine core, a 4-chlorophenoxy group, and a hexyl spacer.
- Activity : Potent antitumor agent via inhibition of nicotinamide phosphoribosyl transferase and NF-κB signaling.
- Key Contrast: The ether linkage (phenoxy) in CHS 828 may enhance metabolic stability compared to the ethyl linkage in the target compound.
Cimetidine (N-cyano-N'-methyl-N''-[2-[[(5-methylimidazol-4-yl)methyl]thio]ethyl]guanidine)
- Structural Differences: Features a methylimidazole-thioethyl substituent and a cyano group.
- Activity : Clinically used H2 receptor antagonist for gastric acid suppression.
- Key Contrast : The thioether and imidazole groups in cimetidine confer specificity for H2 receptors, whereas the 4-chlorophenyl ethyl group in the target compound may shift selectivity toward other targets (e.g., H1 receptors or metabolic enzymes) .
Halogen-Substituted Guanidines
N-[2-(4-Fluoro-phenyl)-ethyl]-guanidine
- Structural Differences : Fluorine replaces chlorine at the para position.
- Activity : Likely shares similar receptor-binding profiles but with altered lipophilicity.
Heterocyclic Guanidine Derivatives
Compound 25 (N-cyano-N'-[2-[[(2-guanidino-4-thiazolyl)methyl]thio]ethyl]-N''-[2-(pyridylamino)ethyl]guanidine)
- Structural Differences : Incorporates a thiazolylmethyl-thioethyl group and pyridyl moiety.
- Activity : Dual H1/H2 receptor antagonist (pKB: 8.05 for H1, 7.73 for H2).
- Key Contrast: The thiazole ring enhances aromatic stacking interactions, while the target compound’s simpler structure may favor selectivity for non-receptor targets (e.g., enzymes) .
Aromatic Guanidines
1-(4-Cyanophenyl)guanidine
- Structural Differences: Cyanophenyl group replaces chlorophenyl ethyl.
- Activity: Not explicitly reported, but the cyano group’s strong electron-withdrawing nature likely increases guanidine’s acidity and hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight | LogP* | Solubility | Key Substituents | Biological Target |
|---|---|---|---|---|---|
| Target Compound | ~197.6 | ~2.1 | Moderate | 4-Chlorophenyl ethyl | Undefined (putative enzymes) |
| CHS 828 | ~384.9 | ~3.5 | Low | 4-Chlorophenoxy hexyl, cyano | Nicotinamide phosphoribosyl transferase |
| Cimetidine | ~288.8 | ~0.4 | High | Methylimidazole-thioethyl, cyano | H2 receptor |
| N-[2-(4-Fluoro-phenyl)-ethyl]-guanidine | ~181.6 | ~1.8 | Moderate | 4-Fluorophenyl ethyl | Undefined |
| Compound 25 | ~584.0 | ~2.8 | Low | Thiazolylmethyl-thioethyl, pyridyl | H1/H2 receptors |
*LogP values estimated using fragment-based methods.
Research Findings and Implications
- Receptor Selectivity: The target compound’s lack of a cyanogroup or heterocyclic moieties (cf. cimetidine, Compound 25) suggests divergent target profiles, possibly favoring non-receptor pathways.
- Metabolic Stability : The ethyl linkage may confer greater resistance to oxidative metabolism compared to CHS 828’s ether linkage.
- Halogen Effects : Chlorine’s larger size and polarizability compared to fluorine may enhance hydrophobic interactions in target binding .
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